molecular formula C12H21NO2 B15129625 (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-methylpropanoate

(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-methylpropanoate

Cat. No.: B15129625
M. Wt: 211.30 g/mol
InChI Key: UAINLAXRDPKCOO-UHFFFAOYSA-N
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Description

(8-Methyl-8-azabicyclo[321]octan-3-yl) 2-methylpropanoate is a chemical compound that belongs to the class of tropane alkaloids This compound is characterized by its bicyclic structure, which includes a nitrogen atom, making it a nitrogen-containing heterocycle

Preparation Methods

The synthesis of (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-methylpropanoate involves several steps, starting from acyclic precursors that contain the necessary stereochemical information. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is the core structure of the compound . This can be achieved through various methodologies, including the use of chiral catalysts and reagents to control the stereochemistry during the formation of the bicyclic structure . Industrial production methods often involve optimizing these synthetic routes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-methylpropanoate undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like tempo oxoammonium tetrafluoroborate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can lead to the formation of ketones or aldehydes, while reduction reactions can produce alcohols or amines .

Mechanism of Action

The mechanism of action of (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-methylpropanoate involves its interaction with specific molecular targets in the body. This compound is known to interact with neurotransmitter receptors, particularly those involved in the cholinergic system . By binding to these receptors, it can modulate the activity of neurotransmitters, leading to various physiological effects. The pathways involved in its mechanism of action include the inhibition of acetylcholinesterase, which increases the levels of acetylcholine in the synaptic cleft .

Properties

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-methylpropanoate

InChI

InChI=1S/C12H21NO2/c1-8(2)12(14)15-11-6-9-4-5-10(7-11)13(9)3/h8-11H,4-7H2,1-3H3

InChI Key

UAINLAXRDPKCOO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)OC1CC2CCC(C1)N2C

Origin of Product

United States

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